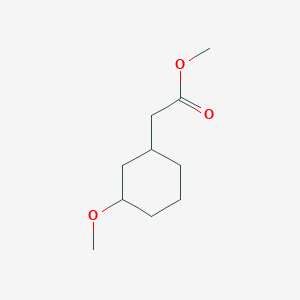

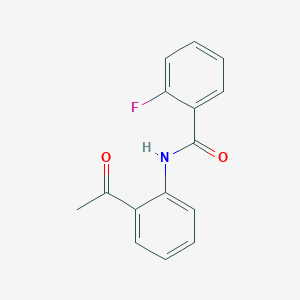

![molecular formula C19H19N5O4S B2514137 2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)acetamide CAS No. 902593-29-7](/img/structure/B2514137.png)

2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)acetamide” is a chemical compound . It is related to the family of triazolopyrimidines , which are widely studied and used in medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds involves regioselective one-pot procedures . A Biginelli-like multicomponent reaction (MCR) has been used to synthesize C-6 ester-substituted amino-TZP analogues . The use of mild acidic conditions is directed toward the regioselective synthesis of 5-aryl-7-methyl C-6-substituted TZP analogues, while the use of neutral ionic liquids shifted the regioselectivity towards 7-aryl-5-methyl derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds have been described in the context of a Biginelli-like multicomponent reaction . This involves the use of different conditions to achieve regioselective synthesis .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research into triazoloquinazolines, which share a similar core structure to the compound , has explored various synthesis methods and chemical properties. For example, studies have shown methods for preparing triazoloquinazolinium betaines and exploring molecular rearrangements, highlighting the chemical versatility and reactivity of such compounds. These methodologies provide a foundation for creating a variety of derivatives with potential applications in medicinal chemistry and material science (Crabb et al., 1999). Moreover, novel synthesis routes have been developed for 1-substituted-4-methyl-5-oxo[1,2,4]triazolo[4,3-a]quinazolines, further expanding the utility and accessibility of these compounds in research settings (Fathalla et al., 2007).

Pharmacological Applications

Beyond their chemical interest, triazoloquinazoline derivatives have been investigated for their potential pharmacological activities. For instance, research into 1,2,4-triazoloquinazoline derivatives has identified compounds with significant H1-antihistaminic activity, suggesting potential therapeutic applications in allergy and inflammatory conditions. These studies not only demonstrate the compounds' pharmacological potentials but also their minimal sedative effects, which is a desirable characteristic for antihistamines (Alagarsamy et al., 2007). Another study focused on the synthesis and investigation of novel triazolo[4,3-a]quinazolin-5-ones as H1-antihistaminic agents, reinforcing the importance of structural variations in modulating biological activities (Alagarsamy et al., 2008).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures have been studied and used in medicinal chemistry, particularly in the development of antiviral agents .

Mode of Action

It’s worth noting that similar compounds have been used to inhibit rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction, which is crucial in the life cycle of certain rna viruses .

Biochemical Pathways

Given its potential antiviral properties, it may interfere with the replication of rna viruses by inhibiting key enzymes in their life cycle .

Pharmacokinetics

Similar compounds have been noted for their favourable pharmacokinetic properties .

Result of Action

Compounds with similar structures have shown promising antiviral activity against rna viruses, including influenza virus and flaviviruses .

Action Environment

The synthesis of similar compounds has been achieved under finely tunable conditions, suggesting that the compound’s activity could potentially be influenced by environmental factors .

Propiedades

IUPAC Name |

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O4S/c1-11-21-18-13-7-15(26-2)16(27-3)8-14(13)22-19(24(18)23-11)29-10-17(25)20-9-12-5-4-6-28-12/h4-8H,9-10H2,1-3H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZXVXDMMZPBAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NCC4=CC=CO4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

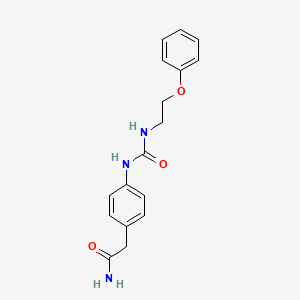

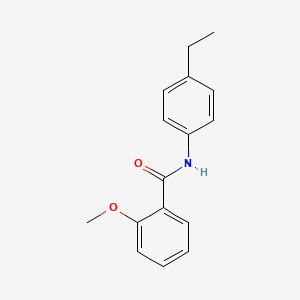

![1-[4-(2,2-Diethoxyethyl)phenyl]ethanone](/img/structure/B2514063.png)

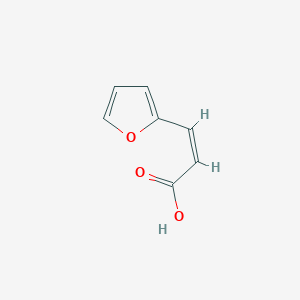

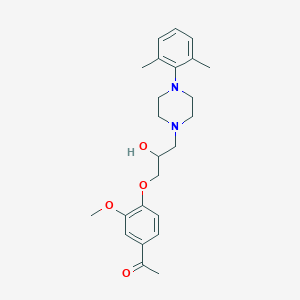

![N,N-Dimethyl-3-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2514067.png)

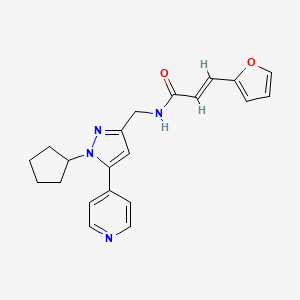

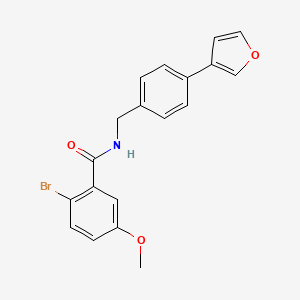

![1-(2,4-Dichlorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2514070.png)

![1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2514072.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2514073.png)

![N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2514075.png)